molecular formula C7H7NO4 B11787177 3-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

3-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Cat. No.: B11787177
M. Wt: 169.13 g/mol
InChI Key: SGGMLHTWDRJTCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a heterocyclic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes a hydroxyl group, a methyl group, and a carboxylic acid group attached to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of ethyl aminocrotonates with derivatives of malonic acid . This method is suitable for preparing ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates, which can then be hydrolyzed to yield the target compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves ester hydrolysis. For instance, the hydrolysis of 3-ethoxycarbonyl-4-hydroxy-2-oxo-1,2-dihydroquinolines in concentrated hydrochloric acid can produce the desired acid . This method is favored due to its efficiency and the ability to visually monitor the reaction progress through the formation of crystalline precipitates.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products: The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which have significant biological and pharmaceutical properties .

Scientific Research Applications

3-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or modulate receptor activity, leading to its biological effects. For example, it may act on enzymes involved in DNA replication or protein synthesis, thereby exerting its antitumor properties .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable salts and undergo various chemical transformations makes it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

IUPAC Name

3-hydroxy-6-methyl-2-oxo-1H-pyridine-4-carboxylic acid

InChI

InChI=1S/C7H7NO4/c1-3-2-4(7(11)12)5(9)6(10)8-3/h2,9H,1H3,(H,8,10)(H,11,12)

InChI Key

SGGMLHTWDRJTCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1)O)C(=O)O

Origin of Product

United States

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